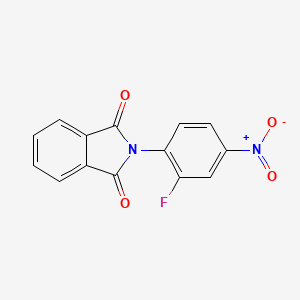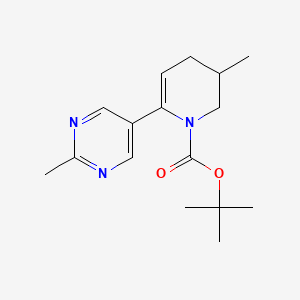
tert-Butyl 3-methyl-6-(2-methylpyrimidin-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-methyl-6-(2-methylpyrimidin-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a pyrimidinyl group attached to a dihydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-methyl-6-(2-methylpyrimidin-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes and ketones with ammonia or primary amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating or refluxing to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods may also incorporate purification techniques, such as crystallization, distillation, or chromatography, to isolate and purify the compound.
化学反応の分析
Types of Reactions
tert-Butyl 3-methyl-6-(2-methylpyrimidin-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the dihydropyridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction may produce piperidine derivatives. Substitution reactions can result in a wide range of functionalized dihydropyridine compounds.
科学的研究の応用
tert-Butyl 3-methyl-6-(2-methylpyrimidin-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting cardiovascular and neurological disorders.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of tert-Butyl 3-methyl-6-(2-methylpyrimidin-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites on proteins, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in enzyme inhibition, receptor modulation, or other biological processes.
類似化合物との比較
Similar Compounds
Similar compounds to tert-Butyl 3-methyl-6-(2-methylpyrimidin-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate include other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used in the management of angina and hypertension.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the tert-butyl and pyrimidinyl groups, which may confer distinct chemical and biological properties compared to other dihydropyridine derivatives. These unique features make it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C16H23N3O2 |
|---|---|
分子量 |
289.37 g/mol |
IUPAC名 |
tert-butyl 3-methyl-6-(2-methylpyrimidin-5-yl)-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O2/c1-11-6-7-14(13-8-17-12(2)18-9-13)19(10-11)15(20)21-16(3,4)5/h7-9,11H,6,10H2,1-5H3 |
InChIキー |
HFQMFGPTARLUKZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CN=C(N=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


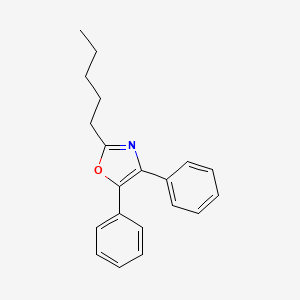

![4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid](/img/structure/B13939661.png)
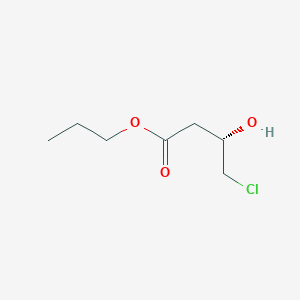

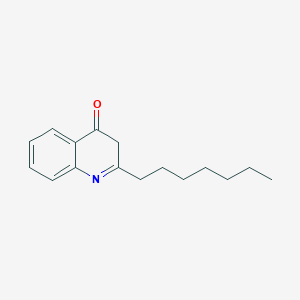
![(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)acetic acid hydrochloride](/img/structure/B13939683.png)
![3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13939689.png)

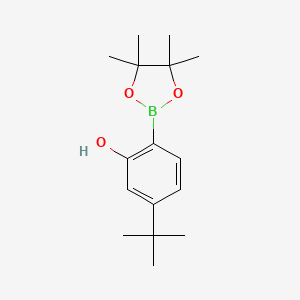
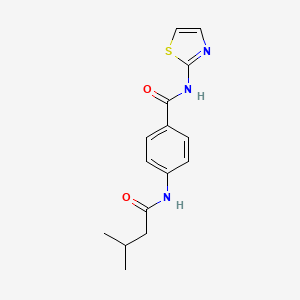
![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13939712.png)
